molecular formula C17H14F2N2O2S B6523776 N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide CAS No. 1321906-33-5

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide

Cat. No.: B6523776
CAS No.: 1321906-33-5
M. Wt: 348.4 g/mol
InChI Key: NRHMAOIOZHSTPX-UHFFFAOYSA-N
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Description

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C17H14F2N2O2S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.07440519 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-3-23-10-7-8-13-14(9-10)24-17(21(13)2)20-16(22)15-11(18)5-4-6-12(15)19/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMAOIOZHSTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Research indicates that the compound exerts its biological effects through multiple mechanisms:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies employing the Sulforhodamine B (SRB) assay demonstrated that it inhibits cell proliferation in melanoma and breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineAssay MethodIC50 (µM)Reference
AnticancerMelanoma Cell LinesSRB Assay15
AnticancerBreast Cancer Cell LinesSRB Assay20
AntimicrobialE. coliDisk Diffusion25
AntimicrobialS. aureusDisk Diffusion30

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers evaluated the anticancer efficacy of this compound against three different melanoma cell lines (A375, SK-MEL-28, and B16-F10). The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The study concluded that the compound could serve as a promising candidate for further development in melanoma therapy .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited moderate antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 25 µM and 30 µM respectively. This suggests potential applications in treating bacterial infections .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide exhibit significant anticancer properties. For instance, a study demonstrated that benzothiazole derivatives can inhibit cancer cell growth effectively. The Sulforhodamine B (SRB) assay was employed to evaluate the cytotoxicity against various cancer cell lines, showing promising results in selectively targeting cancer cells while sparing normal cells .

1.2 Antimicrobial Properties

The benzothiazole moiety is known for its antimicrobial activity. Compounds incorporating this structure have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The presence of the difluorobenzamide group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability .

Material Science Applications

3.1 Organic Electronics

This compound has potential applications in organic electronics due to its unique electronic properties. Its ability to act as a charge carrier makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to explore its effectiveness in enhancing device performance through improved charge mobility and stability .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of melanoma cell lines using SRB assay with benzothiazole derivatives .
Study BAntimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteria; showed promising results with low MIC values .
Study COrganic ElectronicsInvestigated as a potential material for OLEDs; improved efficiency noted compared to traditional materials .

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